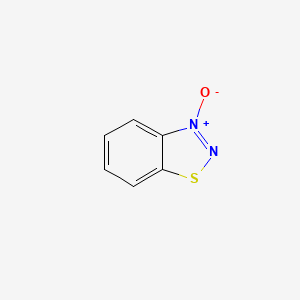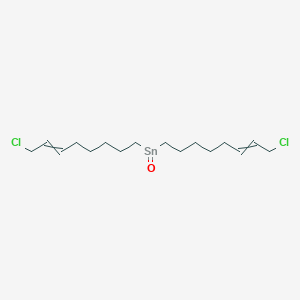![molecular formula C13H16O2 B14325547 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde CAS No. 110719-43-2](/img/structure/B14325547.png)
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group and an ether linkage to a 4-methylpent-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde typically involves the reaction of 4-methylpent-3-en-1-ol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the alcohol reacts with the aldehyde group to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-[(4-Methylpent-3-en-1-yl)oxy]benzoic acid.
Reduction: 2-[(4-Methylpent-3-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage and the benzene ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-3-en-1-ol: A precursor in the synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde.
4-Methylpent-3-en-2-one: Another compound with a similar carbon skeleton but different functional groups.
p-Methylbenzaldehyde: A benzaldehyde derivative with a methyl group on the para position.
Uniqueness
This compound is unique due to its combination of an ether linkage and an aldehyde group attached to a benzene ring
Propiedades
Número CAS |
110719-43-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-11(2)6-5-9-15-13-8-4-3-7-12(13)10-14/h3-4,6-8,10H,5,9H2,1-2H3 |
Clave InChI |
XEECNXORZZRKHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCOC1=CC=CC=C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


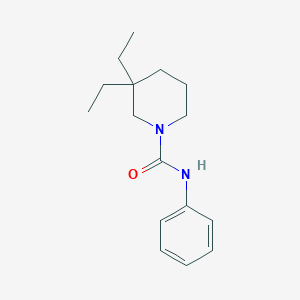
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

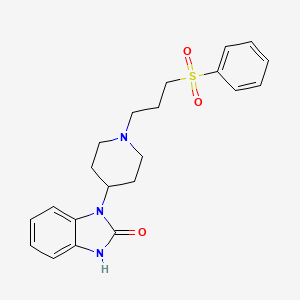
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)


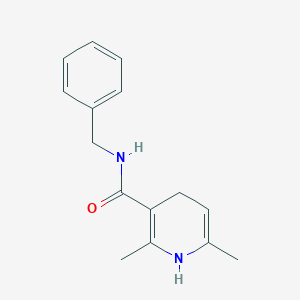

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
